4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinazolinone family, which has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Pharmacological Investigations and Antihistaminic Activity
A novel series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for in vivo H1-antihistaminic activity. These compounds significantly protected guinea pigs from histamine-induced bronchospasm, with one compound showing greater potency than the standard chlorpheniramine maleate and negligible sedation, indicating its potential as a new class of H1-antihistamines (Alagarsamy et al., 2007).
Antihypertensive Activity
Another study synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated their in vivo antihypertensive activity. The compounds exhibited significant antihypertensive activity, with one derivative showing more potent effects than the reference standard prazocin, showcasing its potential in antihypertensive medication development (Alagarsamy & Pathak, 2007).
Benzodiazepine Binding Activity
Research into tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones led to the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. This compound and its analogues were assessed for their affinity for the benzodiazepine receptor, revealing potent BZ antagonists in rat models, suggesting potential applications in neurological research and therapy (Francis et al., 1991).
Antimicrobial and Nematicidal Evaluation
A novel class of triazolo[4,3-c]quinazolinylthiazolidinones was synthesized and tested for antimicrobial and nematicidal activities. These compounds showed significant efficacy against various bacterial and fungal strains, as well as nematode pests, highlighting their potential as antimicrobial and nematicidal agents (Reddy et al., 2016).
Quality Control Methods for Antimalarial Agent Development
A study focused on developing quality control methods for 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a leading compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, showcasing its promise as an antimalarial agent. This research establishes a foundation for further in-depth studies and quality control in pharmaceutical development (Danylchenko et al., 2018).
properties
IUPAC Name |
4-benzyl-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O/c24-23(25,26)17-12-10-16(11-13-17)20-27-28-22-29(14-15-6-2-1-3-7-15)21(31)18-8-4-5-9-19(18)30(20)22/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOQLNHZMKWAIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
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